Cas no 1820569-17-2 (rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride)
![rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride structure](https://www.kuujia.com/images/noimg.png)
rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride
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- MDL: MFCD28038728
rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB472385-250 mg |
rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride |
1820569-17-2 | 250mg |
€436.00 | 2023-04-21 | ||
eNovation Chemicals LLC | Y1250197-1g |
rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride |
1820569-17-2 | 95% | 1g |
$655 | 2024-06-06 | |
abcr | AB472385-250mg |
rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride; . |
1820569-17-2 | 250mg |
€456.00 | 2025-02-21 | ||
abcr | AB472385-1g |
rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride; . |
1820569-17-2 | 1g |
€756.00 | 2025-02-21 | ||
eNovation Chemicals LLC | Y1250197-1g |
rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride |
1820569-17-2 | 95% | 1g |
$655 | 2025-02-28 | |
Fluorochem | 360547-250mg |
(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride |
1820569-17-2 | 95.0% | 250mg |
£383.00 | 2023-04-12 | |
1PlusChem | 1P00J2WN-1g |
rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride |
1820569-17-2 | 95% | 1g |
$514.00 | 2024-06-18 | |
A2B Chem LLC | AI89431-1g |
rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride |
1820569-17-2 | 95% | 1g |
$445.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1250197-1g |
rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride |
1820569-17-2 | 95% | 1g |
$655 | 2025-02-18 |
rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride
Rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]Octane-8-Carboxylic Acid Hydrochloride: A Comprehensive Overview
The compound rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride (CAS No: 1820569-17-2) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic amines and is characterized by its unique stereochemistry and functional groups, making it a valuable molecule in fields such as pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of bicyclic amines in drug discovery due to their ability to modulate protein-protein interactions (PPIs), which are critical in many pathological processes. The 3-azabicyclo[4.2.0]octane core of this compound has been shown to exhibit remarkable stability and bioavailability, making it an ideal scaffold for drug development. Researchers have demonstrated that this structure can be effectively modified to target specific receptors and enzymes, leading to promising therapeutic outcomes in preclinical models.
The stereochemistry of rac-(1R,6S,8R) configuration plays a pivotal role in determining the compound's pharmacokinetic properties. Stereoisomers often exhibit vastly different behaviors in biological systems, and the specific arrangement of chiral centers in this molecule has been optimized for enhanced solubility and metabolic stability. This optimization is crucial for ensuring that the compound can be effectively utilized in vivo without causing adverse effects or rapid degradation.
In terms of synthesis, the preparation of rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride involves a multi-step process that combines organic synthesis techniques with advanced stereochemical control methods. Recent advancements in asymmetric catalysis have enabled researchers to achieve high enantiomeric excess (ee) during the key steps of its synthesis, ensuring the production of a pure and consistent product.
One of the most exciting developments involving this compound is its application in peptide mimetics research. By incorporating this bicyclic amine into peptide sequences, scientists have been able to create molecules that mimic natural peptides while exhibiting improved stability and potency. These mimetics have shown potential in treating conditions such as cancer, neurodegenerative diseases, and infectious disorders.
Moreover, the hydrochloride salt form of this compound has been found to enhance its solubility properties, making it more amenable for formulation into various drug delivery systems. This is particularly important for oral administration routes where high solubility is often required for effective absorption.
Recent computational studies using molecular dynamics (MD) simulations have provided deeper insights into the interactions between rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride and its target proteins. These studies have revealed that the compound's bicyclic structure allows for extensive π-interactions and hydrogen bonding networks with key residues in the target binding sites, contributing to its high affinity and selectivity.
In addition to its pharmaceutical applications, this compound has also been explored for its potential in materials science. Its rigid bicyclic structure makes it an attractive candidate for use as a building block in supramolecular chemistry and nanotechnology applications. Researchers are currently investigating its ability to form self-assembled monolayers (SAMs) and other nanostructures with tailored properties.
The environmental impact of synthesizing and using rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride has also been a topic of recent interest. Green chemistry approaches are being employed to minimize waste generation and reduce energy consumption during its production process. These efforts align with global sustainability goals while maintaining the high quality standards required for its intended applications.
In conclusion,rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride (CAS No: 1820569-17-2) stands out as a versatile and innovative chemical entity with wide-ranging applications across multiple disciplines
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